molecular formula C12H19N B2859014 2-tert-butyl-N-ethylaniline CAS No. 75031-45-7

2-tert-butyl-N-ethylaniline

Cat. No. B2859014
CAS RN: 75031-45-7
M. Wt: 177.291
InChI Key: FFEJLRPCIUMIBB-UHFFFAOYSA-N
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Description

2-tert-butyl-N-ethylaniline is a chemical compound with the CAS Number: 75031-45-7 . It has a molecular weight of 177.29 and is a liquid at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N/c1-5-13-11-9-7-6-8-10 (11)12 (2,3)4/h6-9,13H,5H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Fluorescent Chemosensors

2-tert-butyl-N-ethylaniline derivatives have been synthesized and characterized for their application as fluorescent chemosensors. A specific compound, synthesized under mild conditions, has been reported to act as a dual sensor for Zn2+ and Al3+ ions in a methanol/water mixture, exhibiting a significant increase in fluorescence intensity upon the addition of these ions. This behavior underscores the compound's potential in detecting and quantifying metal ions in environmental and biological samples, contributing to fields such as environmental monitoring and diagnostic assays (Roy et al., 2019).

Biotransformation and Kinetics

Research has also focused on the biotransformation and kinetics of excretion of related compounds, such as ethyl tert-butyl ether (ETBE), in rats and humans. Understanding the metabolic pathways and excretion kinetics of these compounds is crucial for assessing their toxicological profiles and environmental fate. Studies have shown that ETBE and its metabolites are rapidly excreted by both species, indicating similar biotransformation processes in rats and humans. This information is vital for risk assessment and management of exposure to these compounds in occupational and environmental settings (Amberg et al., 1999).

Toxicokinetics

Investigations into the toxicokinetics of ETBE have revealed insights into its uptake, disposition, and potential health impacts. Exposure studies in humans have shown that ETBE is absorbed and excreted in a manner that suggests its kinetic profile can be described by multiple phases in blood and urine. Such studies are fundamental for establishing safe exposure levels and understanding the potential acute and chronic effects of exposure to ETBE and related compounds (Nihlen et al., 1998).

Environmental Degradation Pathways

The environmental degradation of alkyl tert-butyl ethers, such as ETBE, has been studied, revealing novel cobalamin-dependent mutase pathways for the degradation of intermediate compounds like 2-hydroxyisobutyrate. Understanding these microbial degradation pathways is crucial for developing bioremediation strategies to address contamination from fuel oxygenates in soil and water systems (Rohwerder et al., 2006).

Acute Exposure Effects

Research has also been conducted on the acute effects of ETBE exposure in humans, assessing irritative symptoms, discomfort, and central nervous system effects. Such studies contribute to the comprehensive health risk assessment of ETBE and similar compounds, informing regulatory standards and protective measures for workers and the general population exposed to these chemicals (Nihlen et al., 1998).

Safety and Hazards

The safety information for 2-tert-butyl-N-ethylaniline includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-tert-butyl-N-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-5-13-11-9-7-6-8-10(11)12(2,3)4/h6-9,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEJLRPCIUMIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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